N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyridine ring through a pyrazole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell division and growth, making them potential therapeutic targets for various malignancies .
Mode of Action
It’s known that similar compounds interact with their targets through a process called nucleophilic aromatic substitution . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given that similar compounds target kinases, it’s likely that this compound affects pathways related to cell division and growth .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Given that similar compounds target kinases, it’s likely that this compound could inhibit cell division and growth .
Action Environment
Similar compounds are known to be amphoteric in nature, showing both acidic and basic properties , which could potentially be influenced by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps. One common method includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is reacted with a halogenated benzofuran.
Introduction of the Pyrazole Moiety: This is typically done through a nucleophilic substitution reaction where the pyrazole ring is introduced to the pyridine-benzofuran intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) can be used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can modify the functional groups on the benzofuran or pyridine rings.
Reduction: This can be used to reduce any nitro groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or pyridine rings .
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine
Uniqueness
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core with a pyridine and pyrazole moiety. This unique structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-23-12-15(11-22-23)16-7-6-13(9-20-16)10-21-19(24)18-8-14-4-2-3-5-17(14)25-18/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCSHHXWOIELX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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